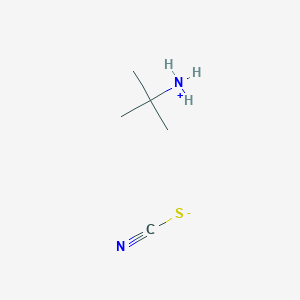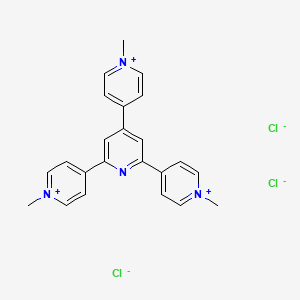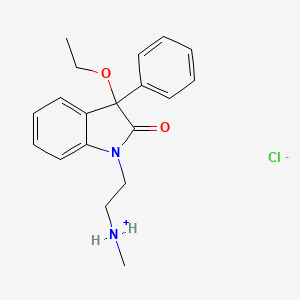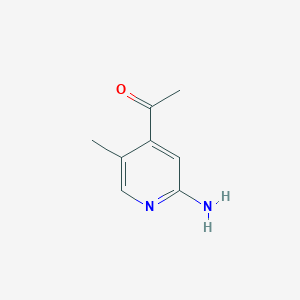
1-(2-Amino-5-methylpyridin-4-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Amino-5-methylpyridin-4-yl)ethanone is a chemical compound with the molecular formula C8H10N2O It is a derivative of pyridine, characterized by the presence of an amino group and a methyl group on the pyridine ring, along with an ethanone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-5-methylpyridin-4-yl)ethanone typically involves the reaction of 2-amino-5-methylpyridine with an appropriate acylating agent. One common method is the acylation of 2-amino-5-methylpyridine using acetyl chloride or acetic anhydride under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as aluminum chloride (AlCl3) to facilitate the acylation process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Amino-5-methylpyridin-4-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-Amino-5-methylpyridin-4-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound is utilized in the production of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism by which 1-(2-Amino-5-methylpyridin-4-yl)ethanone exerts its effects is largely dependent on its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the ethanone group can participate in covalent bonding with nucleophilic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
1-(2,4-Dimethylpyrimidin-5-yl)ethanone: This compound shares a similar structure but has a pyrimidine ring instead of a pyridine ring.
1-(3-Aminopyridin-4-yl)ethanone: This compound has an amino group at a different position on the pyridine ring.
Uniqueness: 1-(2-Amino-5-methylpyridin-4-yl)ethanone is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of an amino group and an ethanone group makes it a versatile intermediate in organic synthesis and a valuable tool in biochemical research.
Eigenschaften
Molekularformel |
C8H10N2O |
|---|---|
Molekulargewicht |
150.18 g/mol |
IUPAC-Name |
1-(2-amino-5-methylpyridin-4-yl)ethanone |
InChI |
InChI=1S/C8H10N2O/c1-5-4-10-8(9)3-7(5)6(2)11/h3-4H,1-2H3,(H2,9,10) |
InChI-Schlüssel |
GGMAETUEISQHJB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(C=C1C(=O)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



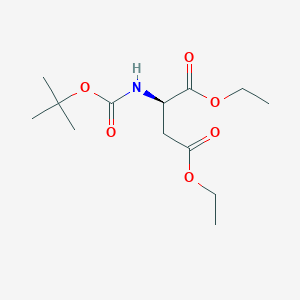

![6-[(2-Carboxyethyl)amino]hexanoic acid](/img/structure/B13746268.png)

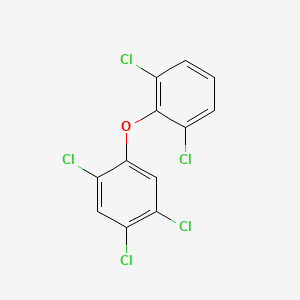

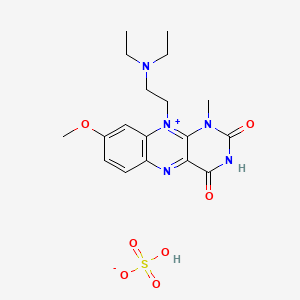
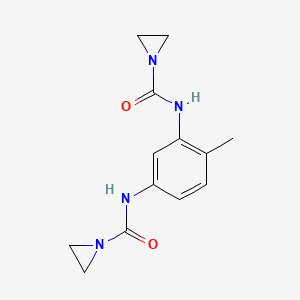
![1-Methyl-1,2-diazaspiro[2.5]octane](/img/structure/B13746320.png)
